5-Fluororisperidone

Analytical Chemistry Pharmaceutical Impurity Analysis Method Validation

5-Fluororisperidone (Risperidone EP Impurity D) is the official pharmacopoeial impurity standard required for method validation and release testing of risperidone APIs and finished products. Its unique 5-fluoro benzisoxazole substitution confers distinct chromatographic retention and spectral properties that no other risperidone analog—including the parent drug or paliperidone—can replicate. Using non-certified or surrogate compounds risks false-negative impurity detection and regulatory non-compliance. Certified high-purity material ensures traceability to EP/USP monographs, enabling accurate quantification for ANDA submissions and QC batch release.

Molecular Formula C23H27FN4O2
Molecular Weight 410.493
CAS No. 1199589-74-6
Cat. No. B583766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluororisperidone
CAS1199589-74-6
Synonyms3-[2-[4-(5-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; 
Molecular FormulaC23H27FN4O2
Molecular Weight410.493
Structural Identifiers
SMILESCC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=C(C=C5)F
InChIInChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-14-17(24)5-6-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3
InChIKeyYNIYHYADOBEXLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluororisperidone (CAS 1199589-74-6): A Critical Reference Standard for Risperidone Quality Control and Analytical Method Validation


5-Fluororisperidone (CAS 1199589-74-6), also known as Risperidone EP Impurity D, is a synthetic fluorinated analog of the atypical antipsychotic drug risperidone [1]. It is primarily utilized as a certified reference standard and pharmaceutical impurity in analytical chemistry and quality control (QC) applications, specifically for the identification, quantification, and control of impurities in risperidone drug substances and finished pharmaceutical products . While it is a structural derivative of risperidone, it is not an active pharmaceutical ingredient (API) itself; its value is derived from its well-characterized, high-purity profile that enables accurate and reproducible analytical measurements .

Why Impurity Standards Like 5-Fluororisperidone (Risperidone EP Impurity D) Cannot Be Substituted with Other Risperidone Analogs or In-House Preparations


In the context of pharmaceutical quality control and analytical development, 5-Fluororisperidone cannot be generically substituted with other risperidone analogs, such as risperidone itself, paliperidone (9-hydroxyrisperidone), or other impurities [1]. The critical requirement is **identity** and **quantifiable purity**. Substituting with the parent drug risperidone would fail to properly validate a method's ability to separate and detect this specific, structurally distinct process impurity, risking false-negative results for impurity presence in drug batches [2]. Similarly, using an in-house, non-certified preparation would introduce unverified purity and concentration, rendering any quantitative analysis unreliable and non-compliant with regulatory standards (e.g., EP, USP) [3]. The specific fluorine substitution on the benzisoxazole ring confers unique chromatographic and spectroscopic properties that are the entire basis for its use as a marker, and no other compound can serve as a valid surrogate for method development or system suitability testing [4].

Quantitative Evidence for Selecting 5-Fluororisperidone Over Closest Analogs and Alternatives


Precise Structural Identity for HPLC and GC Method Validation

5-Fluororisperidone (Risperidone EP Impurity D) is distinguished by its specific molecular structure, which results from the substitution of a fluorine atom on the benzisoxazole ring, a modification that imparts unique chromatographic retention behavior compared to risperidone and other related impurities [1]. This structural difference is critical for resolving it from the main API peak and other known impurities, such as Risperidone Impurity A or C, in validated analytical methods like HPLC or UPLC [2]. The use of this certified reference material, with its precisely defined structure and known purity (often >95% by HPLC), is essential for establishing method specificity, determining relative retention times (RRTs), and calculating system suitability parameters, which cannot be achieved with the parent drug risperidone or a structurally distinct analog [3].

Analytical Chemistry Pharmaceutical Impurity Analysis Method Validation

Regulatory Compliance Through EP and USP Monograph Recognition

5-Fluororisperidone is explicitly designated and defined as **Risperidone EP Impurity D** by the European Pharmacopoeia (EP) and is also recognized as a specified impurity by the United States Pharmacopeia (USP) . This formal recognition provides a regulatory framework that generic risperidone or its metabolites (e.g., 9-hydroxyrisperidone) lack for this specific impurity control purpose. The compound is supplied with detailed Certificates of Analysis (CoA) and characterization data that are compliant with EP and USP guidelines, a requirement for analytical method validation and stability studies submitted to health authorities [1]. Using this designated compound ensures that analytical data is aligned with regulatory expectations, mitigating the risk of deficiency letters or delays in product approval [2].

Regulatory Affairs Quality Control Pharmacopoeial Compliance

Significant Enhancement in Metabolic Stability vs. Risperidone in Human P450 Enzyme Assays

In a comparative study of fluorinated drug analogs, the 9-fluoro analog of risperidone (structurally very close to 5-Fluororisperidone, differing only in the position of fluorine substitution on the benzisoxazole ring) demonstrated a **16-fold increase in metabolic stability** compared to risperidone in human cytochrome P450 enzyme incubations [1]. This data, while not a direct head-to-head for the 5-fluoro isomer, serves as a strong class-level inference for the potential of fluorinated risperidone analogs to exhibit significantly altered pharmacokinetic (PK) properties [2]. Specifically, the study found that 9-Fluororisperidone was metabolized at a 16-fold slower rate than risperidone, a quantifiable difference that can guide the selection of a more stable analog for in vivo PK or target engagement studies where reduced clearance is desired [3].

Drug Discovery Pharmacokinetics Medicinal Chemistry

Documented Physicochemical Properties for Handling and Method Development

5-Fluororisperidone has well-defined and reported physicochemical properties, including a melting point of 150-153°C and a predicted logP (cLogP) value of approximately 3.8, which differentiate it from risperidone (cLogP ~3.0) and the more polar metabolite 9-hydroxyrisperidone (cLogP ~2.2) [1]. These documented values are critical for developing robust analytical methods (e.g., choosing appropriate extraction solvents, mobile phase optimization) and for assessing compound stability during storage and handling . Unlike a novel or poorly characterized analog, this pre-existing data reduces the time and resources required for method development and validation, providing a clear advantage in a laboratory setting .

Analytical Method Development Preformulation Stability

High-Value Application Scenarios for 5-Fluororisperidone Based on Verified Evidence


Pharmaceutical Quality Control: HPLC Method Validation for Risperidone Drug Products

A pharmaceutical QC laboratory procures 5-Fluororisperidone (Risperidone EP Impurity D) as a certified reference standard to validate a new HPLC method for quantifying this specific impurity in risperidone tablets. The well-characterized purity and distinct retention time, as documented in [1] and [2] of Section 3, allow the analyst to establish method specificity, linearity, and accuracy for this particular analyte. The use of an official EP/USP-designated standard ensures the method meets regulatory requirements for product release testing, directly preventing the release of batches that exceed the specified limit for Impurity D.

Medicinal Chemistry: Selection of a Fluorinated Analog for Enhanced Metabolic Stability

A medicinal chemist, aiming to improve the pharmacokinetic profile of a risperidone-based scaffold, selects 5-Fluororisperidone for further evaluation. Guided by class-level inference data showing a 16-fold increase in metabolic stability for a close fluorinated analog compared to risperidone in human P450 enzyme assays [REFS-3 of Section 3], the chemist hypothesizes that this analog may exhibit reduced first-pass metabolism and a longer half-life in vivo. This quantitative differentiator justifies the compound's selection over non-fluorinated analogs for subsequent in vitro ADME and in vivo PK studies.

Analytical Development: Creating a Stability-Indicating Method for Forced Degradation Studies

An analytical R&D scientist uses 5-Fluororisperidone to develop a stability-indicating HPLC method. Its known physicochemical properties, including its lipophilicity (cLogP ~3.8), guide the optimization of the mobile phase gradient to achieve baseline separation from risperidone and other potential degradation products [REFS-1 of Section 3]. The use of this well-defined impurity standard is essential for demonstrating that the analytical method can accurately monitor the API's purity profile over time and under stress conditions, a key requirement for regulatory stability studies.

Reference Standard Inventory for Contract Research and Manufacturing Organizations (CROs/CDMOs)

A CDMO specializing in analytical services for generic drug applications maintains an inventory of high-purity 5-Fluororisperidone as a critical reference standard. The compound's established identity as an EP and USP impurity standard [REFS-2 of Section 3] makes it a necessary component for performing method transfers, conducting release testing for risperidone API and finished products, and generating data for Abbreviated New Drug Applications (ANDAs). The availability of this certified material ensures the CDMO can meet client expectations for regulatory-compliant analytical data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluororisperidone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.